5-ETHYL-N-(12-OXAZOL-3-YL)THIOPHENE-2-CARBOXAMIDE
Overview
Description
5-ETHYL-N-(12-OXAZOL-3-YL)THIOPHENE-2-CARBOXAMIDE is a useful research compound. Its molecular formula is C10H10N2O2S and its molecular weight is 222.27 g/mol. The purity is usually 95%.
The exact mass of the compound 5-ethyl-N-3-isoxazolyl-2-thiophenecarboxamide is 222.04629874 g/mol and the complexity rating of the compound is 238. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Novel Compounds
Research has demonstrated the utility of thiophene and isoxazole derivatives in synthesizing novel compounds with potential biological activities. For example, the preparation of biodegradable microspheres containing a new potent osteogenic compound, 3-ethyl-4-(4-methylisoxazol-5-yl)-5-(methylthio)thiophene-2-carboxamide (BFB0261), showcases the application in the treatment of bone disorders. These microspheres, constructed from newly synthesized biodegradable polymers, aim for the sustained release of BFB0261, indicating the compound's significance in bone engineering (Umeki et al., 2010).
Polymer Science
The synthesis and characterization of polymers containing imidazole derivatives highlight the chemical versatility and potential industrial applications of these compounds. Polyamides derived from 1-methyl-4,5-imidazoledicarboxylic acid, demonstrating good thermal stability and solubility in a wide range of solvents, suggest the role of such compounds in developing new materials with desirable physical properties (Bouck & Rasmussen, 1993).
Chemical Reactions and Mechanisms
Research into the reactions of N-ethylmaleimide with peptides and amino acids has contributed to a deeper understanding of chemical modification processes important in protein chemistry. Such studies reveal the specificity and potential reactivity of compounds with thiol groups and other functional groups in proteins, emphasizing the importance of careful consideration when using reagents like N-ethylmaleimide for chemical modifications (Smyth et al., 1964).
Biological Activities
The anti-rheumatic potential of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes has been explored, showing significant antioxidant, analgesic, and anti-rheumatic effects. This research underscores the therapeutic potential of thiophene derivatives in designing new treatments for conditions like rheumatoid arthritis (Sherif & Hosny, 2014).
Properties
IUPAC Name |
5-ethyl-N-(1,2-oxazol-3-yl)thiophene-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-2-7-3-4-8(15-7)10(13)11-9-5-6-14-12-9/h3-6H,2H2,1H3,(H,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJRLHWRQODXNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)NC2=NOC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.